molecular formula C8H6Br2O4 B11963256 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 61014-67-3

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B11963256
CAS No.: 61014-67-3
M. Wt: 325.94 g/mol
InChI Key: DVCAIDBJZFQCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methoxy groups attached to the cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 3,5-dimethoxybenzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure selective bromination at the 2 and 6 positions of the benzoquinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, facilitating electron transfer processes. It may also interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-1,4-benzoquinone: Similar structure but lacks bromine atoms.

    2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Another methoxy-substituted benzoquinone derivative.

    2,5-Dihydroxy-1,4-benzoquinone: Hydroxy-substituted benzoquinone

Uniqueness

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy groups influence its redox properties .

Properties

CAS No.

61014-67-3

Molecular Formula

C8H6Br2O4

Molecular Weight

325.94 g/mol

IUPAC Name

2,6-dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6Br2O4/c1-13-7-3(9)5(11)4(10)8(14-2)6(7)12/h1-2H3

InChI Key

DVCAIDBJZFQCGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.